1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid (TGA) is a naturally occurring sugar acid found in various plants and animals. It is a structural isomer of glucuronic acid and is a key component of the glycosaminoglycan (GAG) family of polysaccharides. TGA is a common component of the extracellular matrix and is involved in a variety of biological processes, including cell adhesion, cell proliferation, and cell migration. TGA is also important in the synthesis of heparin, a glycosaminoglycan important in blood clotting and wound healing.
Scientific Research Applications
Application 1: Synthesis of Disaccharides and D-Glucose6-Phosphate
Scientific Field
This application falls under the field of Organic Chemistry and Biochemistry .
Summary of the Application
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose, a carbohydrate similar to the compound , is used in the synthesis of disaccharides and D-glucose6-phosphate .
Methods of Application
The compound is used as a starting material in the synthesis of disaccharides and D-glucose6-phosphate. The exact experimental procedures and technical details are not specified in the source .
Results or Outcomes
The outcomes of this application are the successful synthesis of disaccharides and D-glucose6-phosphate .
Application 2: Preparation of Anionic Surfactants
Scientific Field
This application is relevant to the field of Industrial Chemistry .
Summary of the Application
Phosphorylated derivatives of 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose have proven valuable in the study of substrates for inositol synthase, and for the preparation of anionic surfactants .
Methods of Application
The compound is phosphorylated to produce derivatives that are used in the preparation of anionic surfactants. The exact experimental procedures and technical details are not specified in the source .
Results or Outcomes
The result of this application is the successful preparation of anionic surfactants .
Application 3: Synthesis of Mannuronic Acid
Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid was synthesized in three steps from commercial d-mannose in 21% yield .
Methods of Application
Regioselective 6-O-tritylation followed by per-acetylation and 6-OTr removal using HBr/AcOH gave the required primary alcohol substrate, which was then oxidised to the target compound using TEMPO/BAIB .
Results or Outcomes
The result of this application is the successful synthesis of 1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid .
Application 4: Fabrication of PLGA Nanoparticles
Scientific Field
This application is relevant to the field of Nanotechnology and Medicine .
Summary of the Application
Applications of nanotechnology in medicine are enormous and can provide essential tools for diagnosing and treating several physiological and pathological conditions .
Methods of Application
Two ways for fabricating 1, 3, 4, 6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles were investigated in this study: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .
Results or Outcomes
The Ac42AzGlc-loaded PLGA nanoparticles were spherical in shape with consistent and reliable nanometric particle size. The polydispersity indices were well within the acceptable limits .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWVABAZBHDMEY-ZXPJVPCYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.